Methyl 3-(2-methoxyphenyl)benzoate
Overview
Description
Methyl 3-(2-methoxyphenyl)benzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a methoxyphenyl group at the third position
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets via various mechanisms, such as free radical reactions and nucleophilic substitutions
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in microbial resistance
Result of Action
Related compounds have been shown to have various effects, such as antimicrobial activity
Action Environment
The action, efficacy, and stability of Methyl 3-(2-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, related compounds have been shown to be effective pesticides, suggesting that they may be influenced by factors such as temperature and humidity . Additionally, safety data sheets suggest that this compound may have combustible properties and form explosive mixtures with air on intense heating .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methoxyphenyl)benzoate can be achieved through several methods. One common approach involves the esterification of 3-(2-methoxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of alternative catalysts, such as solid acid catalysts, can also be explored to minimize environmental impact and improve process sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-methoxyphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(2-hydroxyphenyl)benzoate.
Reduction: The ester group can be reduced to the corresponding alcohol, yielding 3-(2-methoxyphenyl)benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid under appropriate conditions.
Major Products:
Oxidation: 3-(2-hydroxyphenyl)benzoate
Reduction: 3-(2-methoxyphenyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 3-(2-methoxyphenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It can also be employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be modified to enhance its biological activity and selectivity towards specific molecular targets.
Industry: this compound finds applications in the production of specialty chemicals, including fragrances and flavoring agents. Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products.
Comparison with Similar Compounds
Methyl 3-(4-methoxyphenyl)benzoate: Similar structure with the methoxy group at the fourth position.
Methyl 3-(2-hydroxyphenyl)benzoate: Hydroxy group instead of a methoxy group.
Methyl 3-(2-chlorophenyl)benzoate: Chlorine substituent instead of a methoxy group.
Uniqueness: Methyl 3-(2-methoxyphenyl)benzoate is unique due to the presence of the methoxy group at the ortho position relative to the benzoate group. This specific substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(16)18-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPAXIJLKCVFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185550 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-50-6 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168618-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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